REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12].ClCCl>CO>[CH2:1]([N:5]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
1.051 L
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
1.174 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.35 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then brought to room temperature
|
Type
|
STIRRING
|
Details
|
under stirring for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the product extracted with 4.7 l of 3N HCl
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (3×2.35 l)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×2.35 l)
|
Type
|
WASH
|
Details
|
The organic phase was washed with 2.35 l of distilled water
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CCC(=O)OC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1197 g | |
YIELD: PERCENTYIELD | 94.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |